molecular formula C14H14N2OS B2703748 N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1286698-88-1

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B2703748
CAS No.: 1286698-88-1
M. Wt: 258.34
InChI Key: DXHKFPQNUALRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine interacts with various enzymes and proteins. It has been found to exhibit a low affinity towards MAO B and MAO A . Despite this low affinity, it has been observed to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on monoamine metabolism. In vivo microdialysis and ex vivo amine metabolite measurement demonstrated region-specific alterations in monoamine metabolism . For instance, it was observed that all inhibitors increased cortical serotonin tissue content, but only this compound increased the levels of cortical noradrenaline .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. Despite its low affinity for MAO B and MAO A, it modifies the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was observed that all inhibitors (1 and 4 mg/kg) increased cortical serotonin tissue content, but only this compound increased the levels of cortical noradrenaline .

Metabolic Pathways

It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 4,6-dimethylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine
  • N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine
  • N-(furan-2-ylmethyl)-benzo[d]thiazol-2-amine

Uniqueness

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is unique due to the presence of both furan and thiazole rings, which contribute to its diverse biological activities. The dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHKFPQNUALRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.